N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxyphenyl group, a nitro group, and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyaniline and 5-nitroisophthalic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Formation of Intermediate: The initial reaction between 3-hydroxyaniline and 5-nitroisophthalic anhydride forms an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl and nitro groups could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)acetamide: Lacks the nitro and dioxoisoindole groups.
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Lacks the hydroxyphenyl group.
N-(3-nitrophenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide: Contains a nitrophenyl group instead of a hydroxyphenyl group.
Uniqueness
N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyphenyl and nitro groups, along with the dioxoisoindole moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-11-3-1-2-9(6-11)17-14(21)8-18-15(22)12-5-4-10(19(24)25)7-13(12)16(18)23/h1-7,20H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDFCMWUUVJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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